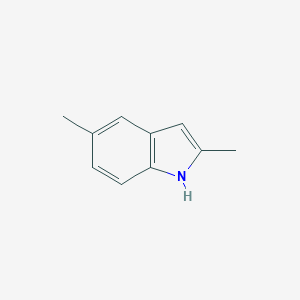

2,5-Dimethyl-1H-indole

概要

説明

2,5-Dimethyl-1H-indole is an organic compound belonging to the indole family, characterized by a fused benzene and pyrrole ring structure. The indole nucleus is a significant scaffold in many natural products and synthetic compounds due to its diverse biological activities and aromatic properties

作用機序

Target of Action

2,5-Dimethyl-1H-indole, also known as 2,5-Dimethylindole, is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment development.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives have been reported to exhibit a broad spectrum of biological activities , suggesting that this compound may have similar effects.

生化学分析

Biochemical Properties

2,5-Dimethyl-1H-indole has been found to interact with multiple receptors, making it a valuable compound for developing new useful derivatives . It possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

The application of this compound as a biologically active compound has shown significant effects on various types of cells . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its broad-spectrum biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-indole can be achieved through various methods. One common approach involves the cyclization of 2,5-dimethylphenylhydrazine with an appropriate aldehyde or ketone under acidic conditions. Another method includes the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, often involving the use of strong acids like hydrochloric acid or sulfuric acid as catalysts .

化学反応の分析

Types of Reactions: 2,5-Dimethyl-1H-indole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding indole-2,5-diones.

Reduction: Reduction reactions can convert it to indoline derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination with chlorine gas in the presence of a Lewis acid.

Major Products:

Oxidation: Indole-2,5-diones.

Reduction: Indoline derivatives.

Substitution: Halogenated indoles.

科学的研究の応用

2,5-Dimethyl-1H-indole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that target specific biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

類似化合物との比較

- 2,3-Dimethyl-1H-indole

- 2,6-Dimethyl-1H-indole

- 5-Methyl-1H-indole

Comparison: 2,5-Dimethyl-1H-indole is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. Compared to other dimethylindoles, it may exhibit different pharmacokinetic properties and binding affinities to biological targets .

生物活性

2,5-Dimethyl-1H-indole is an indole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of indole derivatives known for their pharmacological potential, including antimicrobial, anticancer, and neuroprotective properties. This article aims to synthesize the available research findings on the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

This compound (CAS No. 1196-79-8) is characterized by its molecular formula C10H11N and a molecular weight of 145.20 g/mol. It is a colorless to pale yellow liquid with a characteristic odor, commonly used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound has been shown to bind with high affinity to multiple receptors and enzymes, influencing cellular signaling pathways and gene expression.

- Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, affecting metabolic processes within cells.

- Cellular Effects : Studies indicate that it modulates cellular metabolism and influences cell proliferation and apoptosis through various signaling pathways .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL .

- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Properties

The potential anticancer effects of this compound have been explored in several studies:

- Cytotoxicity : It has been found to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of apoptotic markers .

- Inhibition of Tumor Growth : In vivo studies suggest that this compound can inhibit tumor growth by affecting angiogenesis and metastasis-related pathways .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

- Reduction of Oxidative Stress : The compound has been observed to reduce oxidative stress markers in neuronal cells, indicating a protective effect against neurodegenerative conditions .

- Potential in Stroke Models : Preliminary studies indicate that it may reduce neuronal damage in ischemic stroke models by modulating inflammatory responses and enhancing neuronal survival .

Case Studies

Several case studies have highlighted the diverse applications and effects of this compound:

- Antibacterial Efficacy : A study evaluated its antibacterial activity against clinical isolates of MRSA and found promising results supporting its use as a lead compound for new antibiotic development .

- Cancer Cell Line Studies : In vitro experiments demonstrated that treatment with varying concentrations of this compound led to significant reductions in cell viability across several cancer cell lines, including breast and lung cancer models .

- Neuroprotection in Animal Models : Animal studies have indicated that administration of this compound post-stroke significantly reduced infarct size and improved neurological outcomes compared to untreated controls .

Data Table

特性

IUPAC Name |

2,5-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-3-4-10-9(5-7)6-8(2)11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLFWZRPMDXJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30152521 | |

| Record name | 2,5-Dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-79-8 | |

| Record name | 2,5-Dimethylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30152521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethyl-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-1H-INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETU94V283M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,5-Dimethylindole synthesized, and what are its key structural characteristics?

A: 2,5-Dimethylindole can be effectively synthesized using the Fischer method. [] This involves reacting 4-methylphenylhydrazine hydrochloride with acetone, followed by cyclization catalyzed by zinc chloride. [] The resulting 2,5-Dimethylindole boasts a purity of 99.5% and a yield of 64.4% after recrystallization. []

Q2: What is the significance of the reaction between 2,5-Dimethylindole and ninhydrin?

A: The reaction of 2,5-Dimethylindole with ninhydrin results in a 1:1 adduct, specifically 3-(2-hydroxy-2-indane-1,3-dionyl)-2,5-dimethylindole. [] This adduct formation, confirmed by 13C NMR, provides valuable insights into the reactivity of 2,5-Dimethylindole and its potential interactions with other chemical entities. []

Q3: How does 2,5-Dimethylindole behave in photoinduced electron transfer reactions?

A: 2,5-Dimethylindole acts as an electron donor in photoinduced electron transfer (PET) reactions, particularly with electron acceptors like 9-cyanoanthracene (9CNA). [] Studies reveal that while no ground state complex forms between 2,5-Dimethylindole and 9CNA, fluorescence quenching of photoexcited 9CNA occurs in both nonpolar and polar solvents. [] This quenching is attributed to charge separation, occurring in both the singlet and triplet excited states of 9CNA. []

Q4: Can 2,5-Dimethylindole impact hypochlorous acid production in biological systems?

A: Research indicates that 2,5-Dimethylindole, along with other indole derivatives, can inhibit the production of hypochlorous acid (HOCl) by activated leukocytes. [] This inhibition stems from 2,5-Dimethylindole's ability to affect myeloperoxidase (MPO), a key enzyme involved in HOCl generation. [] Specifically, 2,5-Dimethylindole promotes the accumulation of the inactive MPO-II form, thereby reducing HOCl production. []

Q5: What are the dielectric properties of 2,5-Dimethylindole?

A: Studies have examined the dielectric behavior of 2,5-Dimethylindole in dilute solutions at room temperature using microwave frequencies (8.55 and 9.65 GHz). [] This approach minimizes the impact of strong dipole-dipole interactions, providing a clearer understanding of the compound's intrinsic dielectric properties. []

Q6: Are there potential applications for 2,5-Dimethylindole as a liquid organic hydrogen carrier?

A: Research is exploring the feasibility of employing 2,5-Dimethylindole as a liquid organic hydrogen carrier. [] This investigation likely involves a combination of theoretical and experimental approaches to assess its hydrogen storage capacity, dehydrogenation kinetics, and overall suitability for this application.

Q7: How can the activation energy of 2,5-Dimethylindole be determined?

A: Studies have investigated the activation energy (ΔG), enthalpy (ΔH), and entropy (ΔS*) of 2,5-Dimethylindole and its binary mixtures. [] While the specific methods used are not detailed in the provided abstracts, these thermodynamic parameters are crucial for understanding the compound's reactivity and behavior in various chemical processes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。